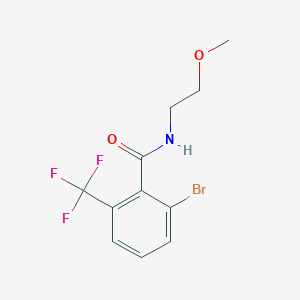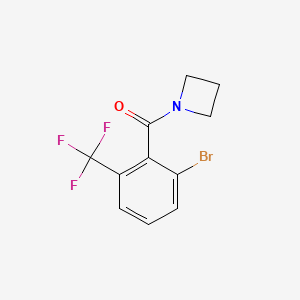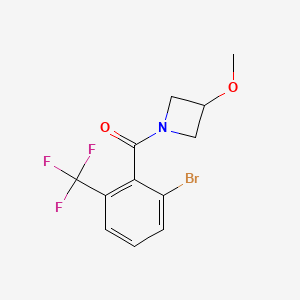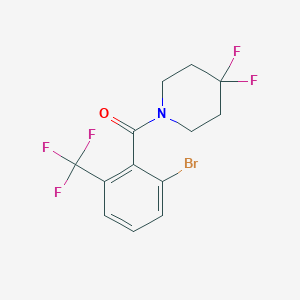
(2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone is a complex organic compound featuring a brominated phenyl ring substituted with a trifluoromethyl group and a difluoroazetidinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the bromination of 2-(trifluoromethyl)aniline to obtain 2-bromo-6-(trifluoromethyl)aniline. This intermediate is then subjected to a Friedel-Crafts acylation reaction using 3,3-difluoroazetidin-1-ylmethanone as the acylating agent. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process might include advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the azetidinyl moiety.
Coupling Reactions: The brominated phenyl ring can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Coupling Reactions: Palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) are typical catalysts, with bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry
In chemistry, (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Researchers are exploring its use in developing new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications, including electronics and surface treatments.
作用機序
The mechanism by which (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the azetidinyl moiety may contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- (2-Bromo-4-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone
- (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)ethanone
- (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)propanone
Uniqueness
Compared to similar compounds, (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoroazetidin-1-yl)methanone stands out due to the specific positioning of the trifluoromethyl group and the azetidinyl moiety. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
[2-bromo-6-(trifluoromethyl)phenyl]-(3,3-difluoroazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF5NO/c12-7-3-1-2-6(11(15,16)17)8(7)9(19)18-4-10(13,14)5-18/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTYPRFNARBQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2Br)C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














